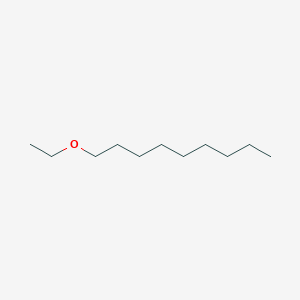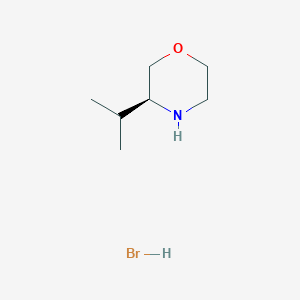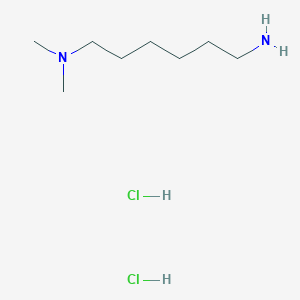
1-Ethoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxynonane is an organic compound with the molecular formula C11H24O It is an ether, specifically an aliphatic ether, characterized by a nonane chain with an ethoxy group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxynonane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, sodium ethoxide reacts with 1-bromononane under reflux conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxynonane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonanol.
Substitution: Various substituted nonanes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxynonane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying ether metabolism and interactions.
Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1-ethoxynonane involves its interaction with various molecular targets. As an ether, it can participate in hydrogen bonding and van der Waals interactions. Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Methoxynonane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Propoxynonane: Contains a propoxy group.
1-Butoxynonane: Contains a butoxy group.
Uniqueness: 1-Ethoxynonane is unique due to its specific chain length and ethoxy group, which confer distinct physical and chemical properties. Compared to its analogs, it has different boiling points, solubility, and reactivity, making it suitable for specific applications where other ethers may not be as effective.
Properties
CAS No. |
16979-32-1 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1-ethoxynonane |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11-12-4-2/h3-11H2,1-2H3 |
InChI Key |
BCHGIXRCMJWXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744319.png)
amine](/img/structure/B11744321.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744323.png)

![benzyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744337.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744346.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11744349.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11744356.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)

![(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11744386.png)

